3-(2,3-Dimethylphenyl)-1-propanol

Description

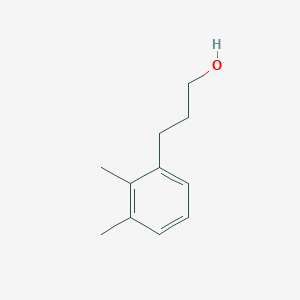

3-(2,3-Dimethylphenyl)-1-propanol is a propanol derivative featuring a dimethyl-substituted phenyl group at the third carbon of the propanol chain. Its molecular formula is inferred as C₁₁H₁₆O (based on IUPAC nomenclature), with a molecular weight of 164.24 g/mol.

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-(2,3-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H16O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6,12H,4,7-8H2,1-2H3 |

InChI Key |

WAKRZUVRHRIHCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CCCO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Phenyl-Substituted Propanols

3,3-Diphenyl-1-propanol (C₁₅H₁₆O, MW: 212.29 g/mol) Features two phenyl groups at the third carbon, increasing molecular weight and hydrophobicity. Applications: Likely used as a building block in polymer chemistry or pharmaceuticals due to its rigid aromatic structure .

Applications: Possible intermediate in agrochemical synthesis (e.g., pesticides) .

Amino-Functionalized Propanols

D(+)-2-Amino-3-phenyl-1-propanol (C₉H₁₃NO, MW: 151.20 g/mol) Contains an amino group at the second carbon, introducing basicity and hydrogen-bonding capability. Applications: Chiral synthon in pharmaceutical manufacturing (e.g., β-blockers) .

(S)-3-Dimethylamino-3-phenylpropanol Combines dimethylamino and phenyl groups, enabling dual functionality (basic and aromatic interactions). Applications: Potential use in drug discovery for central nervous system (CNS) targets .

Heteroatom-Modified Propanols

3-[3-(Dimethylamino)phenoxy]-1-propanol (C₁₁H₁₇NO₂, MW: 207.26 g/mol) Incorporates an ether linkage and dimethylamino group, enhancing solubility in polar solvents. Safety: Classified under GHS guidelines (UN 3259) due to flammability and toxicity risks .

3-(Methylthio)-1-propanol (C₄H₁₀OS, MW: 106.18 g/mol) Methylthio (-SMe) substituent contributes to sulfur-containing flavor compounds. Applications: Key aroma component in fermented foods (e.g., vinegar, wine) .

Comparative Data Table

Key Research Findings

- Lipophilicity Trends: The dimethylphenyl group in this compound increases logP compared to phenylpropanols like 3,3-Diphenyl-1-propanol, suggesting better membrane permeability .

- Reactivity Differences: Amino-substituted analogues (e.g., D(+)-2-Amino-3-phenyl-1-propanol) exhibit higher nucleophilicity, enabling participation in condensation reactions absent in the dimethylphenyl variant .

- Flavor vs. Synthesis Roles: While 3-(Methylthio)-1-propanol is pivotal in food flavoring, the dimethylphenyl derivative’s lack of volatile thio groups limits its role in aroma chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.